molecular formula C14H13NO B13929471 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one CAS No. 880292-10-4

3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one

Cat. No.: B13929471
CAS No.: 880292-10-4
M. Wt: 211.26 g/mol
InChI Key: ACZNCLRHSFNGTB-UHFFFAOYSA-N
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Description

3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one is a cyclohexenone-based compound featuring a methylpyridinyl ethynyl substituent at the 3-position. Its O-methyl oxime derivative, known as ABP688 (CAS: 924298-51-1), is a high-affinity antagonist of metabotropic glutamate receptor subtype 5 (mGlu5), with a reported Ki value of 1.7 nM . ABP688 has been extensively studied as a positron emission tomography (PET) radiotracer for non-invasive imaging of mGlu5 receptor distribution in the brain, particularly in neuropsychiatric disorders such as depression and schizophrenia . The compound’s structural core—a conjugated cyclohexenone ring linked to a heteroaromatic system—confers both metabolic stability and receptor-binding specificity .

Properties

CAS No.

880292-10-4

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

3-[2-(6-methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one

InChI

InChI=1S/C14H13NO/c1-11-4-2-6-13(15-11)9-8-12-5-3-7-14(16)10-12/h2,4,6,10H,3,5,7H2,1H3

InChI Key

ACZNCLRHSFNGTB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C#CC2=CC(=O)CCC2

Origin of Product

United States

Preparation Methods

Sonogashira Cross-Coupling as the Core Synthetic Strategy

The key synthetic route to 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one involves the Sonogashira cross-coupling reaction , which couples a terminal alkyne with an aryl or vinyl halide under palladium catalysis with a copper co-catalyst.

  • Starting Materials:

    • 3-bromocyclohex-2-en-1-one (vinyl bromide substrate)
    • Terminal alkyne derivative of 6-methylpyridin-2-yl (alkyne substrate)
  • Catalysts and Conditions:

    • Palladium(0) complex (e.g., tetrakis(triphenylphosphine)palladium(0))
    • Copper(I) iodide as co-catalyst
    • Base such as triethylamine
    • Solvent: anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)
    • Temperature: Ambient to moderate heating (up to 55 °C)

This reaction forms the ethynyl linkage between the cyclohexenone and the methylpyridine moiety.

Key Findings:

  • The direct Sonogashira coupling of 3-bromocyclohex-2-en-1-one with the terminal alkyne of 6-methylpyridin-2-yl proceeds efficiently, yielding the target compound in moderate to good yields (~60%) under mild heating conditions (around 55 °C).

  • Attempts to use protected alkynes (e.g., trimethylsilyl-protected alkynes) or to perform in situ deprotection during the coupling were less successful or required harsher conditions.

  • Alternative cross-coupling methods such as Stille coupling were explored but found less favorable due to the toxicity of tin reagents and the number of synthetic steps required.

Stepwise Synthesis Overview

The synthesis can be summarized into the following steps:

Step Reaction Description Key Reagents Yield (%) Notes
1 Preparation of terminal alkyne derivative of 6-methylpyridin-2-yl Starting from 2-bromopyridine, Sonogashira coupling with trimethylsilylacetylene, followed by deprotection ~60-90 Efficient preparation of alkyne intermediate
2 Sonogashira coupling of 3-bromocyclohex-2-en-1-one with terminal alkyne Pd(0), CuI, triethylamine, DMF, 55 °C ~60 Formation of this compound
3 Purification Silica gel chromatography - Standard purification to isolate pure product

Alternative Synthetic Routes and Considerations

  • Some synthetic routes explored the use of Stille coupling involving organotin intermediates, but these were less desirable due to toxicity and complexity.

  • Direct coupling of 2-bromo-6-methylpyridine with alkyne intermediates under Sonogashira conditions gave high yields (up to 93%) for related compounds, indicating the reaction's robustness for similar substrates.

  • The reaction conditions can be fine-tuned, such as temperature and catalyst loading, to optimize yields and reduce side reactions.

Research Findings and Data Tables

Reaction Yield and Conditions Summary

Reaction Step Substrate(s) Catalyst System Temperature Yield (%) Remarks
Alkyne preparation 2-bromopyridine + TMS-acetylene Pd(PPh3)4, CuI, Et3N Ambient 60-90 Deprotection required
Sonogashira coupling 3-bromocyclohex-2-en-1-one + terminal alkyne Pd(PPh3)4, CuI, Et3N 25-55 °C ~60 Mild heating improves yield
Stille coupling (alternative) Organotin alkyne + aryl bromide Pd catalyst, Sn reagents 55 °C 31 Less favorable due to toxicity

Reaction Optimization Parameters

Parameter Range Tested Optimal Condition Effect on Yield
Temperature 25 °C to 60 °C 55 °C Increased yield at moderate heating
Catalyst loading 0.1 to 0.3 equiv Pd 0.3 equiv Pd Higher catalyst loading improved yield
Base Triethylamine, Piperidine Triethylamine Effective base for coupling
Solvent DMF, THF, Toluene DMF Polar aprotic solvent favored

Notes on Related Compounds and Synthetic Context

  • While the focus is on this compound, related compounds such as 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone have been synthesized using palladium-catalyzed cross-coupling reactions with alternative substrates and conditions. These methods provide insights into catalyst systems and reaction conditions adaptable to the target compound.

  • The avoidance of toxic reagents such as organotin compounds and tungsten-based catalysts is a priority in modern synthetic methods, favoring palladium-catalyzed Sonogashira coupling with benign bases and solvents.

  • The use of commercially available and EINECS-registered intermediates enhances the practicality and scalability of the synthetic routes.

Chemical Reactions Analysis

Types of Reactions

3-(6-Methylpyridin-2-ylethynyl)cyclohex-2-enone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are optimized based on the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular weight of 211.26 g/mol . Key identifiers include its IUPAC name, 3-[2-(6-methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one, and its InChI key, ACZNCLRHSFNGTB-UHFFFAOYSA-N . The SMILES notation is CC1=NC(=CC=C1)C#CC2=CC(=O)CCC2 .

Potential Applications

While direct applications of this compound are not detailed in the search results, its structural components and related compounds suggest potential uses:

  • Pharmaceutical Research: As a pyridinyl compound, it may be relevant in the synthesis of pharmaceutical intermediates .
  • Cosmetic Formulations: Experimental design techniques are used in the development of stable, safe, and effective cosmetic products .
  • Material Science: Polyethylene materials are used in plastics manufacture .
  • Dermatological applications: Topical formulations are used to evaluate toxicity .

Related Compounds and Research

  • (NE)-N-[3-[2-(6-methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-ylidene]hydroxylamine: This related compound has identifiers and safety warnings, indicating its existence in chemical databases .
  • 3-[2-(6-Methyl-2-pyridinyl)ethynyl]-2-cyclohexene-1-one O-methyloxime: This compound is referenced in chemical databases and ontologies, suggesting its use in specific research contexts .

Mechanism of Action

The mechanism of action of 3-(6-Methylpyridin-2-ylethynyl)cyclohex-2-enone involves its interaction with specific molecular targets, such as metabotropic glutamate receptors. By binding to these receptors, the compound can modulate their activity, leading to various physiological effects. The exact pathways and molecular targets involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Fluorinated Derivatives

Fluorinated derivatives of ABP688 have been synthesized to optimize pharmacokinetic properties and binding affinity. Key comparisons include:

Compound Modification mGlu5 Ki (nM) PET Applicability Reference
ABP688 Parent compound (O-methyl oxime) 1.7 [11C]-labeled, widely used
α-Fluorinated ABP688 Fluorine at α-position of oxime 0.9–2.5 Improved metabolic stability
3-Fluoro-5-(pyridin-3-yl) Pyridine substitution 4.8 Lower brain uptake
  • Fluorinated Derivatives : Milicevic Sephton et al. (2012) demonstrated that α-fluorination enhances metabolic stability while retaining high binding affinity (Ki: 0.9–2.5 nM) . These derivatives showed slower plasma clearance in preclinical models compared to ABP688 .
  • This highlights the necessity of the methylpyridinyl ethynyl moiety for receptor interaction.

Radioligands for mGlu5 Imaging

ABP688 is compared with other mGlu5 PET tracers in terms of binding kinetics and imaging efficacy:

Radioligand Structure Binding Affinity (Ki) Selectivity Signal-to-Noise Ratio Reference
[11C]ABP688 Cyclohexenone + methylpyridinyl ethynyl 1.7 nM High Moderate
[18F]PEB Fluorobenzonitrile + pyridinyl ethynyl 3.2 nM Moderate High
[18F]MTEB Thiazole-substituted benzonitrile 2.5 nM High High
  • [18F]PEB and [18F]MTEB: These tracers exhibit comparable or slightly lower Ki values (2.5–3.2 nM) but superior signal-to-noise ratios due to slower dissociation rates. However, ABP688 remains preferred for its robust in vivo reproducibility and lower nonspecific binding .
  • Sex Differences : ABP688 shows higher mGlu5 receptor availability in males than females, a critical consideration for clinical studies .

Cyclohexenone Derivatives with Varied Substituents

Other cyclohexenone-based compounds differ in substituents and applications:

Compound (CAS) Substituents Application Key Property Reference
3-(Benzylamino)cyclohex-2-en-1-one (41609-04-5) Benzylamino group at 3-position Chemical intermediate High solubility in DMSO
3-(2-Hydroxy-4-methoxyphenyl)-5-(3,4-methylenedioxyphenyl)cyclohex-2-en-1-one (101986-19-0) Aromatic polyphenolic groups Enzyme inhibition (hypothetical) Low water solubility
  • 3-(Benzylamino)cyclohex-2-en-1-one: Lacks receptor-binding activity but is utilized in synthetic workflows due to its stability and solubility .
  • Polyphenolic Cyclohexenones: These derivatives, such as CAS 101986-19-0, are explored for anti-inflammatory or antioxidant properties but are pharmacokinetically unfavorable due to poor bioavailability .

Biological Activity

3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in relation to metabotropic glutamate receptors (mGluRs). This article explores the biological activity of this compound, synthesizing findings from diverse sources and presenting relevant data in tables and case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C14H13NOC_{14}H_{13}NO and is characterized by a cyclohexene ring substituted with a 6-methylpyridin-2-yl ethynyl group. Its structure contributes to its interaction with biological targets, particularly in the central nervous system (CNS).

PropertyValue
Molecular Weight213.26 g/mol
Melting PointNot Available
SolubilitySoluble in DMSO
Log P3.5

Interaction with mGlu5 Receptors

One of the primary areas of research regarding this compound is its action as a radioligand for positron emission tomography (PET) imaging of mGlu5 receptors. These receptors are implicated in various CNS disorders such as anxiety, depression, and schizophrenia. The compound's ability to selectively bind to mGlu5 receptors makes it a valuable tool for studying these conditions.

Case Study: PET Imaging

A study conducted by utilized this compound labeled with carbon-11 to visualize mGlu5 receptor activity in vivo. The results indicated that this radioligand could effectively highlight receptor distribution and density in the brain, providing insights into the pathophysiology of neuropsychiatric disorders.

Antimicrobial Activity

In addition to its CNS applications, preliminary studies suggest that this compound exhibits antimicrobial properties. Research indicates that derivatives of similar structures have shown significant inhibition against various bacterial strains.

Table 2: Antimicrobial Activity Overview

Bacterial StrainInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

The mechanism through which this compound exerts its effects on mGlu5 receptors involves noncompetitive antagonism. This action leads to modulation of glutamate signaling pathways, which are crucial for synaptic plasticity and cognitive functions.

Research Findings

Recent studies have highlighted the compound's potential in modulating neurotransmitter release and synaptic transmission, which could have therapeutic implications for treating conditions such as epilepsy and neurodegenerative diseases.

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